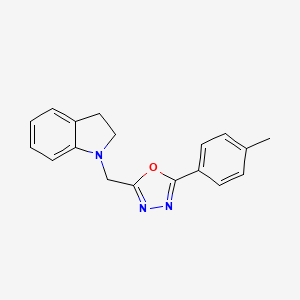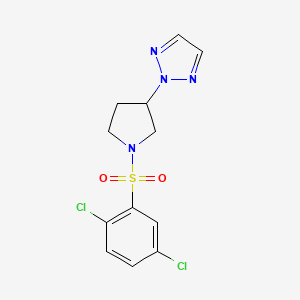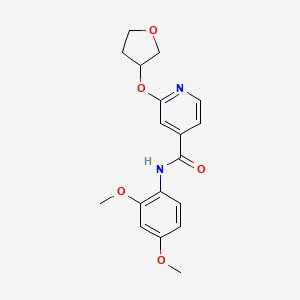
N-(2,4-dimethoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,4-dimethoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C18H20N2O5 and its molecular weight is 344.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
AMPA Receptor Potentiators
The discovery and characterization of tetrahydrofuran derivatives as α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor potentiators highlight the importance of such compounds in neuropharmacology. These potent AMPA receptor potentiators, designed through rational and structure-based drug design, show potential for attenuating cognitive deficits in patients with schizophrenia, pointing towards applications in enhancing cognitive functions and treating neurological disorders (Shaffer et al., 2015).
Platelet Activating Factor (PAF) Antagonists
Tetrahydrofuran lignans and their analogs have been studied for their inhibitory effects on platelet activating factor (PAF) receptor binding, demonstrating the potential of tetrahydrofuran derivatives as specific PAF antagonists. This research indicates the utility of these compounds in developing treatments for conditions mediated by PAF, such as inflammatory diseases (Biftu et al., 1986).
Hemoglobin Oxygen Affinity Modifiers
Compounds structurally related to N-(2,4-dimethoxyphenyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide have been investigated for their ability to modify the oxygen affinity of hemoglobin. These studies aim at finding therapeutic agents that can reverse conditions of depleted oxygen supply, such as ischemia or stroke, showcasing the potential of these compounds in critical care and emergency medicine (Randad et al., 1991).
Supramolecular Chemistry
Research into the supramolecular interactions of isonicotinamide derivatives has led to the development of novel crystal engineering techniques and the synthesis of pharmaceutical cocrystals. These studies demonstrate the utility of isonicotinamide derivatives in creating structured materials with potential applications ranging from drug delivery to the development of new materials (Reddy et al., 2006).
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-22-13-3-4-15(16(10-13)23-2)20-18(21)12-5-7-19-17(9-12)25-14-6-8-24-11-14/h3-5,7,9-10,14H,6,8,11H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHLWISDHOFQIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Fluorophenyl)-7-(perfluoroethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2699691.png)
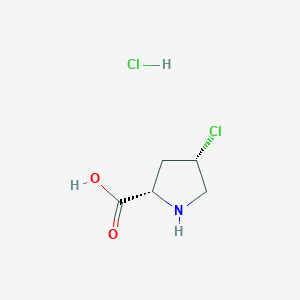


![(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2699699.png)
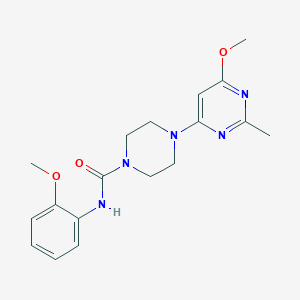
![3-[4-(2-phenylethenesulfonyl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2699703.png)
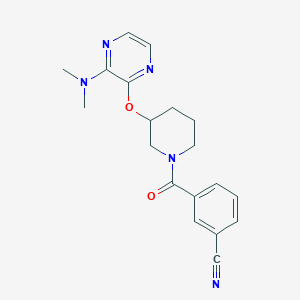

![3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2699706.png)
